(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid
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Overview
Description
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the oxolane ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: Reduction reactions can convert the oxolane ring to diols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products Formed
Oxidation: Lactones
Reduction: Diols
Substitution: Amides and other derivatives
Scientific Research Applications
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid involves its interaction with specific molecular targets. The oxolane ring and amino acid backbone allow it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid: The enantiomer of the compound with different stereochemistry.
(2R)-2-amino-3-[(2R)-tetrahydrofuran-2-yl]propanoic acid: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid is unique due to its specific stereochemistry and the presence of the oxolane ring. This unique structure allows it to interact with biological systems in ways that other similar compounds may not, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid |
InChI |
InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
IMSUDXBVOIOXLR-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H](OC1)C[C@H](C(=O)O)N |
Canonical SMILES |
C1CC(OC1)CC(C(=O)O)N |
Origin of Product |
United States |
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